An In-Depth Technical Guide to the Synthesis of 1-(4-Bromo-3-methylphenyl)ethanone from 1-bromo-2-methylbenzene
An In-Depth Technical Guide to the Synthesis of 1-(4-Bromo-3-methylphenyl)ethanone from 1-bromo-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-(4-Bromo-3-methylphenyl)ethanone, a valuable building block in medicinal chemistry and material science, starting from 1-bromo-2-methylbenzene. The core of this synthesis is the Friedel-Crafts acylation, a robust and widely used method for the formation of carbon-carbon bonds on aromatic rings.
Synthetic Pathway Overview
The synthesis of 1-(4-Bromo-3-methylphenyl)ethanone from 1-bromo-2-methylbenzene is achieved through a one-step Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction involves the introduction of an acetyl group (-COCH₃) onto the aromatic ring of 1-bromo-2-methylbenzene (also known as 2-bromotoluene).
The reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which activates the acylating agent, acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O), to form a highly electrophilic acylium ion.
Figure 1: Overall synthetic scheme.
Regioselectivity
The directing effects of the substituents on the starting material, 1-bromo-2-methylbenzene, are crucial in determining the position of the incoming acetyl group. The methyl group (-CH₃) is an activating, ortho-, para-directing group, while the bromine atom (-Br) is a deactivating, ortho-, para-directing group.
The activating nature of the methyl group has a stronger influence on the regiochemical outcome. The para-position to the methyl group is sterically more accessible than the ortho-position. Therefore, the acylation is expected to occur predominantly at the position para to the methyl group and meta to the bromine atom, yielding 1-(4-Bromo-3-methylphenyl)ethanone as the major product.
Experimental Protocol
This section details a representative experimental procedure for the Friedel-Crafts acylation of 1-bromo-2-methylbenzene.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Quantity (g or mL) |
| 1-Bromo-2-methylbenzene | C₇H₇Br | 171.04 | 50 | 8.55 g (6.0 mL) |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 60 | 8.0 g |
| Acetyl Chloride | CH₃COCl | 78.50 | 55 | 4.32 g (3.9 mL) |
| Dichloromethane (DCM), dry | CH₂Cl₂ | 84.93 | - | 100 mL |
| Hydrochloric Acid, conc. | HCl | 36.46 | - | 50 mL |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | As needed |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed |
| Ice | H₂O | 18.02 | - | ~100 g |
Procedure
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Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap) is dried in an oven and cooled under a stream of dry nitrogen.
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Addition of Reagents: The flask is charged with anhydrous aluminum chloride (8.0 g, 60 mmol) and dry dichloromethane (50 mL). The suspension is cooled to 0-5 °C in an ice bath.
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A solution of acetyl chloride (4.32 g, 55 mmol) in dry dichloromethane (20 mL) is added dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 10 °C.
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Following this, a solution of 1-bromo-2-methylbenzene (8.55 g, 50 mmol) in dry dichloromethane (30 mL) is added dropwise from the dropping funnel over 1 hour, keeping the internal temperature between 0 and 5 °C.
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Reaction: After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional 2 hours and then allowed to warm to room temperature and stirred for another 2 hours.
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Work-up: The reaction mixture is carefully poured onto a mixture of crushed ice (~100 g) and concentrated hydrochloric acid (50 mL) with vigorous stirring.
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The organic layer is separated using a separatory funnel. The aqueous layer is extracted with dichloromethane (2 x 50 mL).
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The combined organic layers are washed sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
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The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
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Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford pure 1-(4-Bromo-3-methylphenyl)ethanone.
Figure 2: Step-by-step experimental workflow.
Data Presentation
Product Characterization
| Property | Value |
| Chemical Name | 1-(4-Bromo-3-methylphenyl)ethanone |
| Synonyms | 4-Bromo-3-methylacetophenone |
| CAS Number | 37074-40-1 |
| Molecular Formula | C₉H₉BrO |
| Molecular Weight | 213.07 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 31-34 °C |
| Boiling Point | 157-159 °C at 19 mmHg |
| Solubility | Soluble in dichloromethane, ethyl acetate, and other organic solvents. |
| Purity (Typical) | >98% (after purification) |
| Yield (Typical) | 75-85% |
Spectroscopic Data
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¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.81 (d, J = 8.4 Hz, 1H), 7.65 (s, 1H), 7.42 (d, J = 8.4 Hz, 1H), 2.58 (s, 3H), 2.45 (s, 3H).
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¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 197.2, 140.1, 136.2, 132.5, 130.8, 128.9, 126.7, 26.6, 23.2.
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Mass Spectrum (EI): m/z (%) = 214 (M⁺+2, 98), 212 (M⁺, 100), 199 (85), 197 (88), 118 (40), 90 (35), 43 (70).
Safety and Handling
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1-Bromo-2-methylbenzene: Irritant. Handle in a well-ventilated fume hood.
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Anhydrous Aluminum Chloride: Corrosive and reacts violently with water, releasing HCl gas. Handle with care in a dry environment.
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Acetyl Chloride: Corrosive, flammable, and reacts with moisture. Use in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
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Dichloromethane: Volatile and a suspected carcinogen. All operations should be performed in a fume hood.
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The reaction generates HCl gas, which is corrosive and toxic. Ensure proper ventilation and use a gas trap.
Conclusion
The Friedel-Crafts acylation of 1-bromo-2-methylbenzene provides an efficient and direct route to 1-(4-Bromo-3-methylphenyl)ethanone. Careful control of reaction conditions, particularly temperature, and a thorough work-up and purification procedure are essential for obtaining a high yield of the pure product. The regioselectivity of the reaction is well-controlled, leading predominantly to the desired isomer. This technical guide provides the necessary information for the successful synthesis and characterization of this important chemical intermediate.
